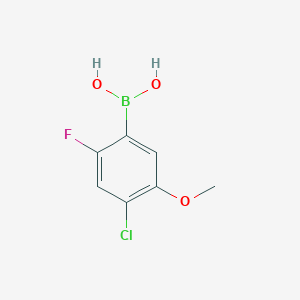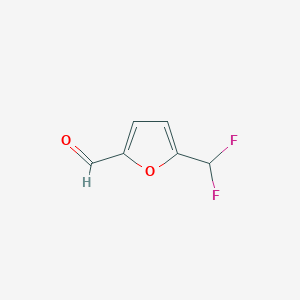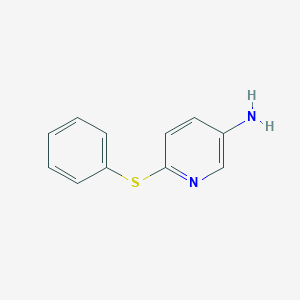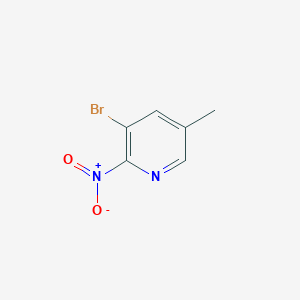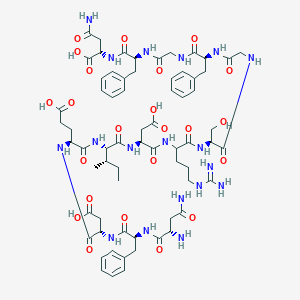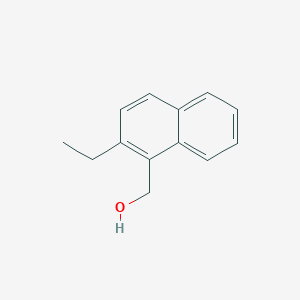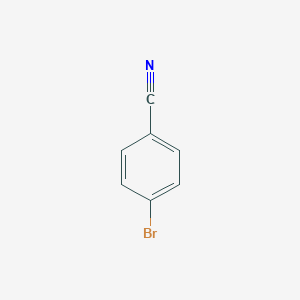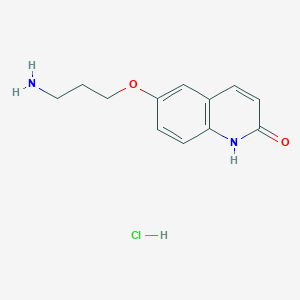
6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-aminopropoxy)-1H-quinolin-2-one hydrochloride, also known as AQ-RA 741, is a chemical compound that belongs to the class of quinolone derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of action of 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 is not fully understood. However, it has been proposed that it exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 has been found to have several biochemical and physiological effects in the body. It has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 has several advantages for lab experiments. It is relatively easy to synthesize and has shown good stability under various experimental conditions. However, one of the limitations of 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 is its low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the scientific research of 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741. One potential area of research is the development of novel drug delivery systems for 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 to improve its solubility and bioavailability. Another area of research is the identification of new therapeutic applications for 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741, particularly in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 and to identify potential drug targets for this compound.
Synthesemethoden
6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 can be synthesized by a simple and efficient method from 2-hydroxy-3-methoxybenzaldehyde and 3-aminopropylamine. The reaction involves the condensation of these two compounds in the presence of an acid catalyst. The resulting product is then treated with hydrochloric acid to obtain 6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride 741 has shown promising results in various scientific research studies. It has been found to possess significant anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
151642-50-1 |
|---|---|
Produktname |
6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride |
Molekularformel |
C12H15ClN2O2 |
Molekulargewicht |
254.71 g/mol |
IUPAC-Name |
6-(3-aminopropoxy)-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C12H14N2O2.ClH/c13-6-1-7-16-10-3-4-11-9(8-10)2-5-12(15)14-11;/h2-5,8H,1,6-7,13H2,(H,14,15);1H |
InChI-Schlüssel |
PWHFSJTYJIXUOS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1OCCCN.Cl |
Kanonische SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1OCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



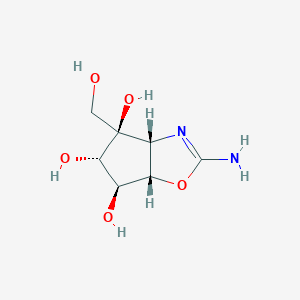
![3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B114429.png)
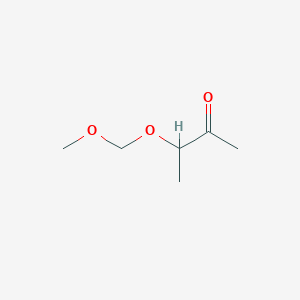
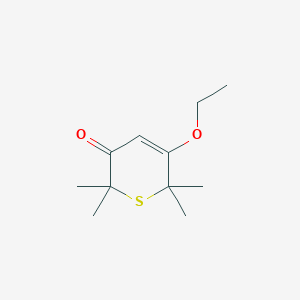
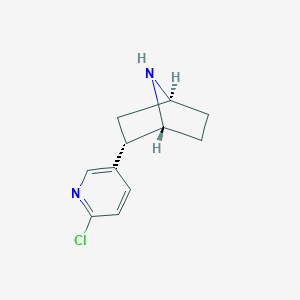
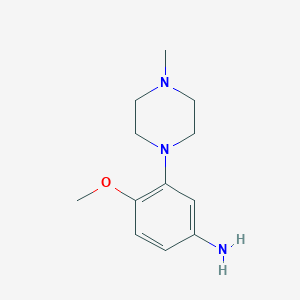
![4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)](/img/structure/B114443.png)
